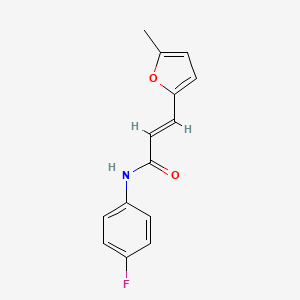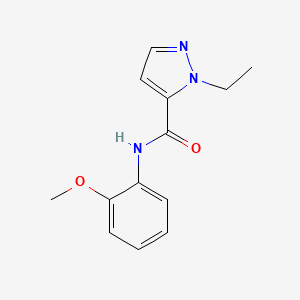
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide, also known as FFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. FFA is a white crystalline powder with a molecular formula of C15H12FNO2 and a molecular weight of 261.26 g/mol.
Mecanismo De Acción
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide exerts its anti-cancer effects through multiple mechanisms. One of the main mechanisms is the inhibition of the Akt/mTOR signaling pathway, which is responsible for cell survival and proliferation. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been found to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer development. In addition, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been found to have various biochemical and physiological effects. Studies have shown that N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been found to reduce inflammation and oxidative stress in animal models of disease. In addition, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can be toxic at high concentrations, which requires careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research on N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide. One area of interest is the development of N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide-based drugs for cancer treatment. Studies have shown that N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can enhance the efficacy of chemotherapy drugs and reduce their side effects. Another area of interest is the use of N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide in agriculture, as it has been shown to have anti-fungal and anti-bacterial properties. Finally, N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has potential applications in materials science, such as the development of new polymers and coatings.
Métodos De Síntesis
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-fluoroacetophenone with furfural in the presence of a base catalyst. The resulting intermediate is then reacted with acryloyl chloride to form N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide. This synthesis method has been optimized to improve yield and purity of N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential applications in medicine, particularly in cancer research. Studies have shown that N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has been found to induce apoptosis in cancer cells by activating the caspase pathway, which is responsible for cell death. N-(4-fluorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
Propiedades
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-9H,1H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYORHNREQTXMS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)

![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)
![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)


![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)
![N''-[4-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5772996.png)
